molecular formula C19H24O2 B12281755 Methylestradienedione

Methylestradienedione

Cat. No.: B12281755
M. Wt: 284.4 g/mol
InChI Key: AZLYZQJFFGOZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylestradienedione can be synthesized through various chemical routes. One common method involves the reaction of estradiol with methylating agents under specific conditions to introduce the methyl group at the 18th position. The reaction typically requires the use of strong bases and organic solvents to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methylestradienedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Methylestradienedione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex steroidal compounds.

    Biology: Researchers study its effects on cellular processes and hormone regulation.

    Medicine: It is investigated for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.

    Industry: This compound is used in the production of various pharmaceutical products.

Mechanism of Action

Methylestradienedione exerts its effects by binding to androgen receptors in the body. This binding activates specific molecular pathways that lead to increased protein synthesis and muscle growth. The compound also influences the regulation of other hormones, contributing to its anabolic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows for potent anabolic effects with potentially fewer side effects compared to other steroids. Its ability to selectively bind to androgen receptors makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

13-ethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H24O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,16-17H,2-10H2,1H3

InChI Key

AZLYZQJFFGOZPA-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.